![molecular formula C19H16N4O4S B2441967 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide CAS No. 1061966-11-7](/img/structure/B2441967.png)
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide
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Overview
Description
“N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide” is a chemical compound . It’s also known as Acetylsulfadiazine . This compound and its analogs, all being symmetrical structures containing a bisulfonamide urea, act by inhibiting the beta-ketoacyl reductase activity of the enzyme .
Molecular Structure Analysis
The structure of this compound was investigated by X-ray crystallography . The compound crystallizes in the monoclinic crystal class in the space group C2/c . The geometries around the S atom are distorted from a regular tetrahedron .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 292.31400, a density of 1.475g/cm3, and a melting point of 260-262?C . The molecular formula is C12H12N4O3S .Scientific Research Applications
Medicinal Chemistry Applications
One of the most notable applications of related compounds involves their role as histone deacetylase (HDAC) inhibitors, with implications for cancer therapy. For instance, compounds with similar frameworks have shown selective inhibition of HDACs, crucial for blocking cancer cell proliferation and inducing apoptosis. These findings underscore the potential of such compounds in developing new anticancer drugs (Zhou et al., 2008).
Biochemical Interactions
In the domain of biochemical interactions, specific derivatives have been utilized to investigate binding with biological molecules. For example, studies on the interaction of related compounds with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies reveal the complex interactions these molecules can have with proteins, which is significant for understanding drug-protein dynamics (Meng et al., 2012).
Material Science
In material science, the structural attributes of pyrimidine derivatives have been exploited to create materials with high electron mobility and high triplet energy, relevant for electronic applications. This involves the rational design of star-shaped compounds incorporating pyrimidine units, which demonstrate high performance in organic light-emitting devices due to favorable electron transporting properties (Yin et al., 2016).
Mechanism of Action
properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-18(17-12-13-4-1-2-5-16(13)27-17)22-14-6-8-15(9-7-14)28(25,26)23-19-20-10-3-11-21-19/h1-11,17H,12H2,(H,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWOKDHXZTANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide |
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